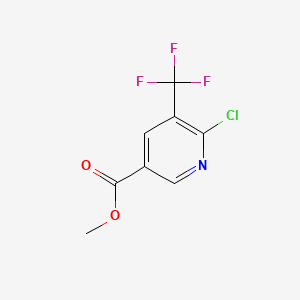

Methyl 6-chloro-5-(trifluoromethyl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-chloro-5-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C8H5ClF3NO2 . It is also known by other names such as “6-Chloro-5-(trifluoromethyl)-3-pyridinecarboxylic acid methyl ester” and "methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate" .

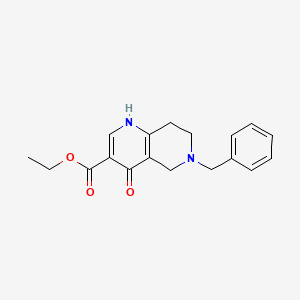

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a chloro group at the 6th position and a trifluoromethyl group at the 5th position. The 3rd position of the pyridine ring is attached to a carboxylate group, which is esterified with a methyl group .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 239.58 . It has a predicted boiling point of 257.1±40.0 °C and a predicted density of 1.443±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Applications De Recherche Scientifique

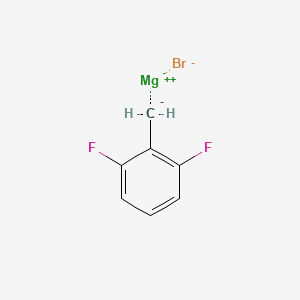

Synthesis and Application in Anti-Infective Agents : Methyl 6-chloro-5-(trifluoromethyl)nicotinate has been used as an intermediate in the synthesis of novel anti-infective agents. A safe and economical synthesis method using trifluoromethylation of an aryl iodide has been developed, highlighting its potential in pharmaceutical applications (Mulder et al., 2013).

Convenient Synthesis of Nicotinate Esters : Research has also been conducted on the synthesis of alkyl-substituted ethyl nicotinates, where this compound can serve as a precursor or related compound in these synthetic pathways (Paine, 1987).

Synthesis of Bridged Nicotinates : The compound has been involved in the synthesis of various bridged nicotinates with unique pyridine-formation reactions, indicating its role in the development of complex organic structures (Kanomata et al., 2006).

Development of Pyrazolyl-Nicotinic Acids and Derivatives : It has been used in the synthesis of a new series of 6-[3-alkyl(aryl/heteroaryl)-5-trifluoromethyl-1H-pyrazol-1-yl]nicotinic acids, demonstrating its versatility in creating diverse chemical structures (Bonacorso et al., 2014).

Pharmacokinetic Studies : this compound has been studied for its pharmacokinetic properties in new analgesic-antiinflammatory agents, providing insights into its potential therapeutic applications (Pico et al., 1981).

Antimicrobial and Antioxidant Properties : The compound has been incorporated into the synthesis of derivatives with potential antimicrobial and antioxidant properties, underlining its importance in medicinal chemistry (Shyma et al., 2013).

Topical Delivery and Skin Penetration Studies : Studies have examined the cutaneous penetration of methyl nicotinate, a related compound, in individuals with sensitive skin, suggesting its potential use in topical formulations (Issachar et al., 1998).

Antinociceptive Activity : Methyl nicotinate, another related compound, has been synthesized and evaluated for its antinociceptive activity, indicating the broader pharmacological potential of this chemical class (Erharuyi et al., 2015).

Safety and Hazards

The safety data sheet for “Methyl 6-chloro-5-(trifluoromethyl)nicotinate” suggests that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. In case of accidental exposure, it is recommended to wash off with soap and plenty of water and seek medical advice if irritation persists .

Mécanisme D'action

Mode of Action

It is known that nicotinate derivatives like methyl nicotinate act as peripheral vasodilators . They are thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-chloro-5-(trifluoromethyl)nicotinate. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, the compound may interact with the environment in ways that could affect its efficacy and safety .

Propriétés

IUPAC Name |

methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNQVMGVGAAMPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857225 |

Source

|

| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360952-35-7 |

Source

|

| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is significant about the synthesis method described in the research paper for Methyl 6-chloro-5-(trifluoromethyl)nicotinate?

A: The paper focuses on developing a safer and more cost-effective synthesis route for this compound. [] This compound is identified as a crucial intermediate in producing new anti-infective agents. The key improvement lies in using the readily available and inexpensive Methyl chlorodifluoroacetate (MCDFA) alongside KF and CuI for the trifluoromethylation step. The researchers emphasize the developmental work that went into optimizing this process for efficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B596993.png)

![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)